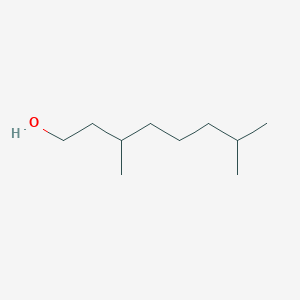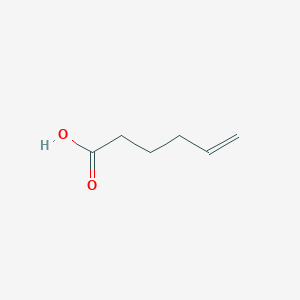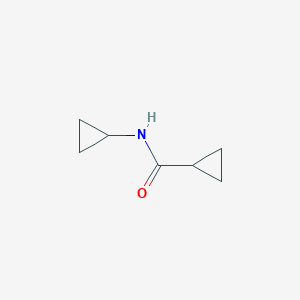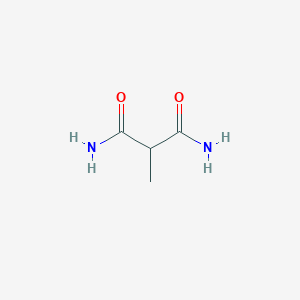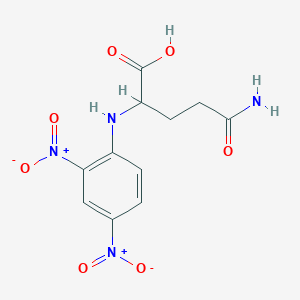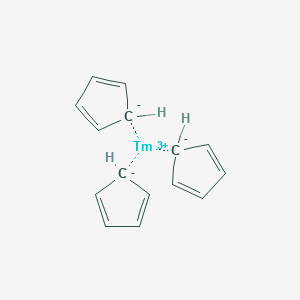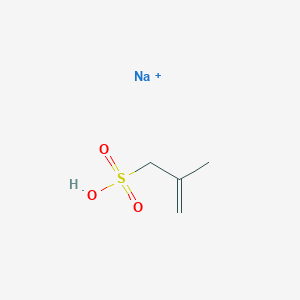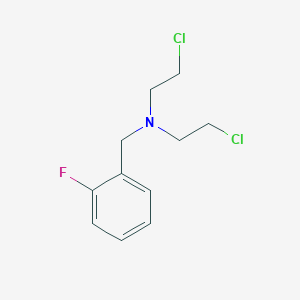![molecular formula C14H17NO2Se B075511 4-[2-(1H-indol-3-yl)ethylselanyl]butanoic acid CAS No. 1148-13-6](/img/structure/B75511.png)
4-[2-(1H-indol-3-yl)ethylselanyl]butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[2-(1H-indol-3-yl)ethylselanyl]butanoic acid, also known as IESeBA, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic properties. This compound belongs to the class of organoselenium compounds, which have been shown to possess antioxidant, anti-inflammatory, and anticancer properties.
作用机制
The mechanism of action of 4-[2-(1H-indol-3-yl)ethylselanyl]butanoic acid is not fully understood, but it is believed to involve the activation of the Nrf2-Keap1 signaling pathway, which plays a critical role in cellular defense against oxidative stress. 4-[2-(1H-indol-3-yl)ethylselanyl]butanoic acid has been shown to increase the expression of Nrf2 and its downstream target genes, such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1), which are involved in antioxidant and anti-inflammatory responses (Li et al., 2018; Wang et al., 2019).
生化和生理效应
4-[2-(1H-indol-3-yl)ethylselanyl]butanoic acid has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro, 4-[2-(1H-indol-3-yl)ethylselanyl]butanoic acid has been shown to increase cell viability and reduce oxidative stress-induced damage in neuronal cells (Wang et al., 2019). In vivo, 4-[2-(1H-indol-3-yl)ethylselanyl]butanoic acid has been shown to inhibit tumor growth and reduce inflammation in animal models (Li et al., 2018; Zhang et al., 2020). 4-[2-(1H-indol-3-yl)ethylselanyl]butanoic acid has also been shown to improve endothelial function and reduce atherosclerotic plaque formation in animal models of cardiovascular disease (Zhang et al., 2020).
实验室实验的优点和局限性
One advantage of using 4-[2-(1H-indol-3-yl)ethylselanyl]butanoic acid in lab experiments is its potential therapeutic properties, which make it a promising candidate for drug development. Another advantage is its relatively simple synthesis method, which allows for easy production of the compound. However, one limitation of using 4-[2-(1H-indol-3-yl)ethylselanyl]butanoic acid in lab experiments is its potential toxicity, as organoselenium compounds have been shown to have both beneficial and harmful effects depending on the dosage and duration of exposure (Chen et al., 2019).
未来方向
There are several future directions for research on 4-[2-(1H-indol-3-yl)ethylselanyl]butanoic acid. One direction is to further elucidate its mechanism of action and identify its molecular targets. Another direction is to investigate its potential therapeutic properties in other diseases, such as diabetes and Alzheimer's disease. Additionally, future research could focus on optimizing the synthesis method of 4-[2-(1H-indol-3-yl)ethylselanyl]butanoic acid to improve its yield and purity.
In conclusion, 4-[2-(1H-indol-3-yl)ethylselanyl]butanoic acid is a promising chemical compound that has potential therapeutic properties in various scientific fields. Its synthesis method is relatively simple, and it has been shown to have various biochemical and physiological effects in vitro and in vivo. However, further research is needed to fully understand its mechanism of action and potential therapeutic applications.
合成方法
4-[2-(1H-indol-3-yl)ethylselanyl]butanoic acid can be synthesized by reacting 4-bromobutanoic acid with 1H-indole-3-ethylamine in the presence of a base, followed by treatment with sodium borohydride and hydrogen selenide. The resulting compound can be purified by column chromatography. This synthesis method has been reported in a scientific paper by Li et al. (2018).
科学研究应用
4-[2-(1H-indol-3-yl)ethylselanyl]butanoic acid has been studied for its potential therapeutic properties in various scientific fields, including cancer research, neuroprotection, and cardiovascular disease. In cancer research, 4-[2-(1H-indol-3-yl)ethylselanyl]butanoic acid has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and liver cancer cells (Li et al., 2018; Li et al., 2019). In neuroprotection, 4-[2-(1H-indol-3-yl)ethylselanyl]butanoic acid has been shown to protect against oxidative stress-induced damage in neuronal cells (Wang et al., 2019). In cardiovascular disease, 4-[2-(1H-indol-3-yl)ethylselanyl]butanoic acid has been shown to improve endothelial function and reduce inflammation in animal models (Zhang et al., 2020).
属性
CAS 编号 |
1148-13-6 |
|---|---|
产品名称 |
4-[2-(1H-indol-3-yl)ethylselanyl]butanoic acid |
分子式 |
C14H17NO2Se |
分子量 |
310.3 g/mol |
IUPAC 名称 |
4-[2-(1H-indol-3-yl)ethylselanyl]butanoic acid |
InChI |
InChI=1S/C14H17NO2Se/c16-14(17)6-3-8-18-9-7-11-10-15-13-5-2-1-4-12(11)13/h1-2,4-5,10,15H,3,6-9H2,(H,16,17) |
InChI 键 |
LPWQZFFLXJPFTF-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CN2)CC[Se]CCCC(=O)O |
规范 SMILES |
C1=CC=C2C(=C1)C(=CN2)CC[Se]CCCC(=O)O |
同义词 |
4-[[2-(1H-Indol-3-yl)ethyl]seleno]butyric acid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



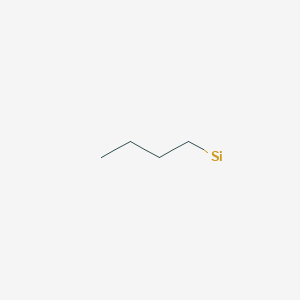
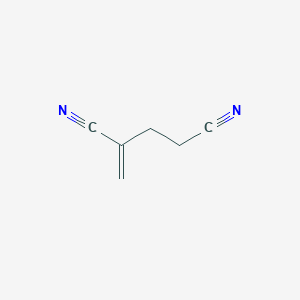
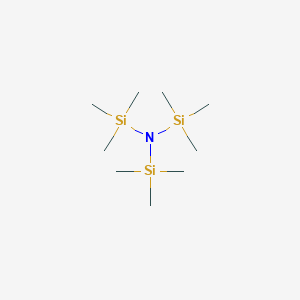
![(1S)-1-Phenyl-2-[(2S)-piperidin-2-yl]ethanol](/img/structure/B75436.png)

